REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[N:7]=[C:8]([CH3:12])[N:9]=[C:10](O)[C:5]=2[N:4]([CH2:13][CH3:14])[N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[Cl:16][C:10]1[C:5]2[N:4]([CH2:13][CH3:14])[N:3]=[C:2]([CH3:1])[C:6]=2[N:7]=[C:8]([CH3:12])[N:9]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC1=NN(C2=C1N=C(N=C2O)C)CC
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)C)C(=NN2CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |